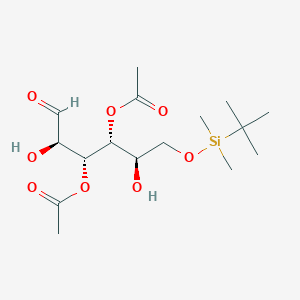

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal

Descripción general

Descripción

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal is a chemical compound with the empirical formula C16H28O6Si and a molecular weight of 344.48 g/mol . This compound is a derivative of D-glucal, which is a sugar molecule. The presence of acetyl and tert-butyldimethylsilyl groups makes it a valuable intermediate in organic synthesis, particularly in the field of carbohydrate chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal typically involves the protection of hydroxyl groups in D-glucal. The process begins with the acetylation of the 3 and 4 hydroxyl groups using acetic anhydride in the presence of a base such as pyridine. This is followed by the silylation of the 6 hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the acetyl or silyl groups.

Substitution: Nucleophilic substitution reactions can replace the acetyl or silyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as amines or thiols .

Aplicaciones Científicas De Investigación

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: The compound is employed in the study of carbohydrate-protein interactions and the development of glycosylated biomolecules.

Medicine: It serves as a precursor in the synthesis of glycosylated drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal involves its ability to act as a glycosyl donor in glycosylation reactions. The acetyl and silyl protecting groups are selectively removed under specific conditions, allowing the compound to react with glycosyl acceptors. This process is facilitated by the formation of a glycosyl cation intermediate, which then undergoes nucleophilic attack by the acceptor molecule .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Di-O-acetyl-D-glucal: Lacks the silyl protecting group, making it less versatile in certain synthetic applications.

6-O-(tert-Butyldimethylsilyl)-D-glucal: Lacks the acetyl protecting groups, limiting its use in glycosylation reactions.

3,4,6-Tri-O-acetyl-D-glucal: Contains only acetyl protecting groups, making it less stable under certain conditions.

Uniqueness

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal is unique due to the combination of acetyl and silyl protecting groups. This dual protection allows for selective deprotection and functionalization, making it a highly versatile intermediate in synthetic chemistry .

Actividad Biológica

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal is a modified glucal compound that serves as an important intermediate in carbohydrate chemistry. Its biological activity is primarily linked to its role in synthesizing oligosaccharides and glycosylated compounds, which have significant implications in medicinal chemistry and biochemistry.

The compound has the molecular formula and a molecular weight of approximately 344.48 g/mol. The synthesis typically involves protecting hydroxyl groups in D-glucal through acetylation and silylation processes. The reaction conditions include the use of acetic anhydride and tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of bases like pyridine and imidazole .

Target of Action : The primary biological activity of this compound arises from its incorporation into oligosaccharides. These oligosaccharides can interact with proteins or receptors, influencing various biological processes.

Mode of Action : The compound acts by forming glycosidic bonds with other monosaccharides, leading to the creation of oligosaccharides that can modulate immune responses, cell signaling pathways, and cellular adhesion processes.

Biochemical Pathways : The specific pathways affected depend on the structure of the resulting oligosaccharides. These can include pathways involved in inflammation, immune response modulation, and cell-cell communication .

Pharmacokinetics

Oligosaccharides synthesized from this compound generally exhibit good bioavailability and are well-distributed throughout the body. The stability and efficacy can be influenced by environmental factors such as pH, temperature, and the presence of other molecules .

Case Studies on Biological Activity

- Glycosylation Reactions : Research has demonstrated that derivatives of glucal compounds, including this compound, are effective in glycosylation reactions that produce biologically active oligosaccharides. These reactions are crucial for developing glycosylated drugs that enhance therapeutic efficacy .

- Antimicrobial Properties : Some studies have investigated the potential antimicrobial properties of oligosaccharides formed from this compound. For instance, certain glycosylated derivatives have shown inhibitory effects against various pathogens, indicating potential applications in drug development .

- Cancer Research : In cancer biology, oligosaccharides derived from glucal compounds have been studied for their ability to modulate tumor cell behavior and enhance the efficacy of chemotherapeutic agents. Their role in altering cell signaling pathways related to cancer progression is a significant area of investigation .

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Acetylation | Acetic anhydride | Pyridine as a base |

| Silylation | TBDMS-Cl | Imidazole as a base |

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-4-acetyloxy-1-[tert-butyl(dimethyl)silyl]oxy-2,5-dihydroxy-6-oxohexan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O8Si/c1-10(18)23-14(12(20)8-17)15(24-11(2)19)13(21)9-22-25(6,7)16(3,4)5/h8,12-15,20-21H,9H2,1-7H3/t12-,13+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPMSALVNCCUAW-GBJTYRQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746584 | |

| Record name | 3,4-Di-O-acetyl-6-O-[tert-butyl(dimethyl)silyl]-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117136-33-1 | |

| Record name | 3,4-Di-O-acetyl-6-O-[tert-butyl(dimethyl)silyl]-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.